molecular formula C20H25N5O2 B11129855 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide

Cat. No.: B11129855
M. Wt: 367.4 g/mol
InChI Key: ZJKGAILHZSXMIY-UHFFFAOYSA-N
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Description

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups and an indole moiety, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4,6-dimethyl-2-pyrimidinylamine precursor. This can be achieved through the reaction of 4,6-dimethyl-2-chloropyrimidine with ammonia under controlled conditions.

Next, the indole derivative, 5-methoxy-1H-indole, is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. The final step involves coupling the pyrimidinylamine with the indole derivative using a suitable linker, such as a propanamide group, under conditions that promote amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-hydroxy-1H-indole derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Biology

In biological research, 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features allow it to act as a ligand in binding studies.

Medicine

Medically, this compound is explored for its potential therapeutic applications. The presence of the indole moiety suggests possible activity in neurological pathways, while the pyrimidine ring is a common feature in many pharmacologically active compounds.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the pyrimidine ring could inhibit enzymes involved in nucleotide synthesis. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-pyrimidinylamine: Shares the pyrimidine core but lacks the indole moiety.

    5-methoxy-1H-indole: Contains the indole structure but lacks the pyrimidine ring.

    N-(2-(5-methoxy-1H-indol-1-yl)ethyl)acetamide: Similar linker but different substituents on the pyrimidine ring.

Uniqueness

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide is unique due to the combination of the pyrimidine and indole moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(5-methoxyindol-1-yl)ethyl]propanamide

InChI

InChI=1S/C20H25N5O2/c1-14-12-15(2)24-20(23-14)22-8-6-19(26)21-9-11-25-10-7-16-13-17(27-3)4-5-18(16)25/h4-5,7,10,12-13H,6,8-9,11H2,1-3H3,(H,21,26)(H,22,23,24)

InChI Key

ZJKGAILHZSXMIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)NCCN2C=CC3=C2C=CC(=C3)OC)C

Origin of Product

United States

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